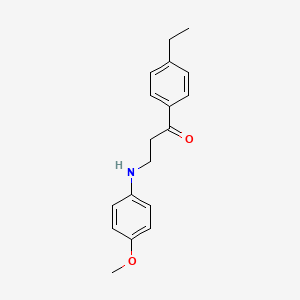
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone, also known as EPHEDRINE, is a chemical compound that has been used for various purposes, including as a stimulant, decongestant, and appetite suppressant. It is synthesized from ephedra plants, which have been used in traditional Chinese medicine for thousands of years. In recent years, there has been a growing interest in the scientific research application of EPHEDRINE due to its potential therapeutic properties.
Mechanism of Action
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone works by stimulating the sympathetic nervous system, which is responsible for the body's "fight or flight" response. This results in an increase in heart rate, blood pressure, and respiration, which can help to alleviate the symptoms of asthma and other respiratory conditions. Additionally, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which can help to suppress appetite and increase metabolism.
Biochemical and physiological effects
This compound has a number of biochemical and physiological effects on the body. In addition to its ability to stimulate the sympathetic nervous system, it has been shown to increase the release of adrenaline and other hormones, which can help to increase energy levels and improve athletic performance. Additionally, this compound has been shown to increase the release of glucose from the liver, which can help to maintain blood sugar levels.
Advantages and Limitations for Lab Experiments
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to act as a bronchodilator, which can be useful for studying the effects of respiratory conditions on the body. Additionally, its ability to suppress appetite and increase metabolism can be useful for studying the effects of weight loss on the body. However, this compound also has a number of limitations, including its potential for abuse and its side effects, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of future directions for research into the scientific applications of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone. One area of research could focus on its potential as a treatment for respiratory conditions, such as asthma and chronic obstructive pulmonary disease (COPD). Another area of research could focus on its potential as a weight loss aid, particularly in combination with other compounds. Additionally, there is potential for research into the use of this compound in the treatment of other conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Synthesis Methods
The synthesis of 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone involves a multi-step process that begins with the extraction of ephedra plants. The extracted material is then purified and subjected to various chemical reactions to produce the final product. The most common method of synthesis involves the reduction of ephedrine hydrochloride with sodium borohydride.
Scientific Research Applications
1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone has been the subject of numerous scientific studies that have investigated its potential therapeutic properties. One area of research has focused on its ability to act as a bronchodilator, which can help to alleviate the symptoms of asthma and other respiratory conditions. Other studies have investigated its potential as a weight loss aid, due to its ability to suppress appetite and increase metabolism.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBIHGUYHHMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2782457.png)
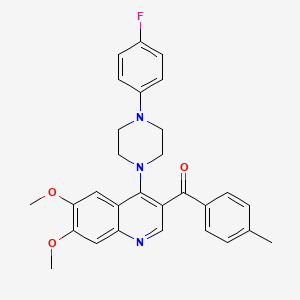
![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)
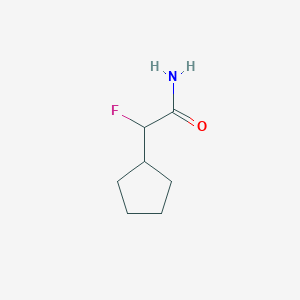
![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)

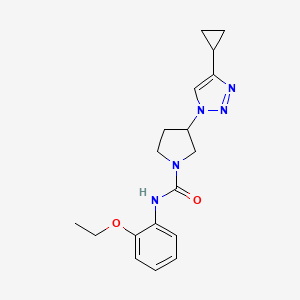
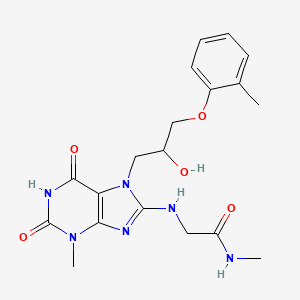
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2782473.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2782476.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2782478.png)
